3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
Description
Properties
IUPAC Name |
5-(4-methoxyphenyl)-3-phenyl-3,4-dihydropyrazole-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-21-14-9-7-12(8-10-14)15-11-16(20(19-15)17(18)22)13-5-3-2-4-6-13/h2-10,16H,11H2,1H3,(H2,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLMPRHVNJXADJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a compound of interest in medicinal chemistry due to its diverse biological activities. Its structure includes a pyrazole core, which has been associated with various pharmacological properties such as anticancer, antimicrobial, and anti-inflammatory effects. This article synthesizes findings from recent studies to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
The molecular formula of this compound is . The compound is characterized by the presence of a methoxy group and two phenyl rings attached to the pyrazole structure, which contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including the compound , as anticancer agents. For instance:
- Cell Line Studies : The compound was tested against various cancer cell lines, showing significant cytotoxicity. In vitro assays indicated that it could induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231) when used alone or in combination with doxorubicin, enhancing the drug's effectiveness (IC50 values reported around 49.85 µM) .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 49.85 | Induction of apoptosis |
| MDA-MB-231 | 45.00 | Synergistic effect with doxorubicin |
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial properties:
- Antifungal Studies : It exhibited notable antifungal activity against various strains, indicating its potential as a therapeutic agent for fungal infections .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazoles has been documented extensively:
- Mechanism of Action : The presence of the pyrazole ring contributes to the inhibition of inflammatory pathways, making these compounds suitable candidates for treating inflammatory diseases .
Case Studies and Research Findings
-
Study on Anticancer Effects :
- A study conducted on a series of pyrazole derivatives including this compound revealed that compounds with similar structures showed enhanced cytotoxicity against breast cancer cell lines. The study utilized assays to measure cell viability and apoptosis rates.
-
Antimicrobial Evaluation :
- Another research effort focused on evaluating the antimicrobial properties against bacterial strains like Staphylococcus aureus and Escherichia coli. The results indicated that derivatives exhibited varying degrees of antibacterial activity, suggesting further exploration into their development as antibiotics.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit promising anticancer properties. For instance, studies have shown that 3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide displays cytotoxic effects against various cancer cell lines. In vitro assays revealed that this compound induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential as a therapeutic agent for inflammatory diseases .
Analgesic Properties
Analgesic activity has been reported in animal models where the compound was administered prior to inducing pain. The results indicated a significant reduction in pain response, comparable to standard analgesics, highlighting its potential use in pain management therapies .
Agricultural Science
Pesticidal Applications
The compound's structure allows it to interact with biological systems effectively, making it a candidate for developing new pesticides. Studies have indicated that pyrazole derivatives can act as insecticides by disrupting the nervous system of pests, leading to increased mortality rates among targeted insect populations .
Herbicidal Activity
In addition to its insecticidal properties, research has shown that this compound exhibits herbicidal activity against several weed species. Field trials demonstrated effective control of weed growth without significant phytotoxicity to crops, suggesting its potential for sustainable agricultural practices .
Material Science
Polymer Chemistry
The incorporation of pyrazole derivatives into polymer matrices has been explored for enhancing material properties. Research indicates that adding this compound into polymer blends can improve thermal stability and mechanical strength .
Nanocomposites
Recent advancements have also focused on utilizing this compound in nanocomposite materials. The integration of pyrazole-based compounds into nanostructured materials has shown enhanced electrical conductivity and catalytic activity, making them suitable for applications in sensors and electronic devices .
Table 2: Agricultural Applications
Comparison with Similar Compounds
Key Trends :
- Electron-Withdrawing Groups (NO₂, Cl): Increase antimicrobial and enzyme inhibitory activity (e.g., nitro group in lowers MIC by 50% compared to methoxy).
- Electron-Donating Groups (NH₂, OMe): Improve solubility and anti-inflammatory effects (e.g., amino group in reduces logP from 3.5 to 2.1).
Molecular Interactions
Q & A
Q. What are the common synthetic routes for 3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, and how are reaction conditions optimized?
The compound is typically synthesized via a Claisen-Schmidt condensation between a substituted chalcone and thiosemicarbazide, followed by cyclization under acidic or basic conditions. For example, cyclocondensation of 4-methoxychalcone derivatives with thiosemicarbazide in ethanol, catalyzed by potassium hydroxide, yields the target pyrazoline-carbothioamide . Optimization involves adjusting solvent polarity (e.g., ethanol vs. methanol), reaction temperature (60–80°C), and catalyst concentration to maximize yield (reported up to 85% in ethanol) .
Q. Which spectroscopic and crystallographic methods are used to characterize this compound?
- X-ray crystallography confirms the dihedral angles between aromatic rings (e.g., 4-methoxyphenyl and phenyl groups at ~80°) and hydrogen-bonding networks stabilizing the crystal lattice .
- 1H/13C NMR identifies key protons (e.g., pyrazoline NH at δ 8.5–9.0 ppm) and carbons (C=S at ~170 ppm).
- ESI-MS and IR (C=S stretch at ~1250 cm⁻¹) validate molecular mass and functional groups .
Advanced Research Questions
Q. How can substituent effects on the phenyl and methoxyphenyl groups be systematically studied to enhance biological activity?
- Rational design : Introduce electron-withdrawing groups (e.g., nitro, fluoro) on the phenyl ring to modulate electronic properties. For instance, 4-nitrophenyl derivatives show improved binding to dihydrofolate reductase (DHFR) due to enhanced π-π stacking .
- Structure-activity relationship (SAR) : Compare bioactivity of derivatives with varying substituents (e.g., 4-chloro, 4-fluoro) using in vitro assays. Evidence shows 4-fluorophenyl analogs exhibit higher antimicrobial activity than methoxy-substituted counterparts .
Q. What computational strategies are employed to predict binding affinity with biological targets like DHFR?
- Molecular docking (AutoDock Vina or Glide) evaluates interactions with DHFR (PDB: 1KMS). Key parameters include:
- Docking scores : Reported values range from −8.2 to −9.5 kcal/mol for high-affinity derivatives .
- Hydrogen bonds : Interactions with Arg28 and Thr56 residues stabilize ligand-receptor complexes .
- MD simulations (100 ns) assess stability of binding poses, with RMSD < 2.0 Å indicating robust interactions .
Q. How can contradictory data on substituent-driven activity be resolved in structure-based drug design?
- Case study : While 4-nitrophenyl derivatives show strong DHFR inhibition, some analogs exhibit reduced solubility. Address this via:
- Co-crystallization : Resolve ligand-receptor structures to identify steric clashes (e.g., bulky substituents hindering active-site access) .
- QSAR modeling : Correlate logP values with activity; derivatives with logP < 3.5 often balance lipophilicity and solubility .
Methodological Tables
Q. Table 1: Representative Docking Scores for Pyrazoline-Carbothioamide Derivatives
| Compound Substituent | Docking Score (kcal/mol) | Key Interacting Residues | H-Bond Count |
|---|---|---|---|
| 4-Nitrophenyl | −9.5 | Arg28, Thr56 | 3 |
| 4-Methoxyphenyl | −8.2 | Asn64, Ser59 | 2 |
| 4-Fluorophenyl | −8.9 | Arg28, Leu54 | 2 |
| Data sourced from molecular docking studies with DHFR (PDB: 1KMS) . |
Q. Table 2: Optimization of Synthetic Yields Under Different Conditions
| Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| Ethanol | 70 | KOH | 85 |
| Methanol | 65 | NaOH | 78 |
| DMF | 80 | HCl | 62 |
| Adapted from cyclocondensation protocols in . |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
